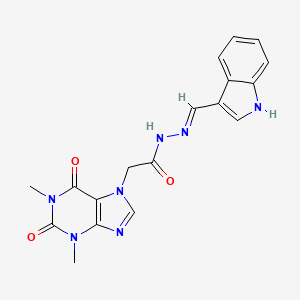![molecular formula C15H9N5OS B603916 2-[3-(FURAN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-1H-INDOLE CAS No. 929825-71-8](/img/structure/B603916.png)
2-[3-(FURAN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-1H-INDOLE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(FURAN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-1H-INDOLE is a heterocyclic compound that combines multiple ring structures, including a furan ring, a triazole ring, a thiadiazole ring, and an indole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-amino-5-mercapto-3-(2-furyl)-1,2,4-triazole with an appropriate indole derivative under reflux conditions in the presence of a catalyst such as piperidine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(FURAN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-1H-INDOLE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The triazole and thiadiazole rings can be reduced under specific conditions to yield corresponding dihydro derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydro derivatives of the triazole and thiadiazole rings.
Substitution: Halogenated or nitrated indole derivatives.
Applications De Recherche Scientifique
2-[3-(FURAN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-1H-INDOLE has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antifungal and antibacterial agent. It is also being investigated for its anticancer properties.
Materials Science: The unique electronic properties of this compound make it a candidate for use in organic semiconductors and photovoltaic devices.
Biological Research: It is used as a probe to study various biological pathways and molecular interactions.
Mécanisme D'action
The mechanism of action of 2-[3-(FURAN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-1H-INDOLE involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to the inhibition of ergosterol synthesis, a key component of fungal cell membranes . The compound’s anticancer properties are linked to its ability to induce apoptosis in cancer cells by activating caspase pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
- 3-(furan-2-yl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Uniqueness
2-[3-(FURAN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-1H-INDOLE is unique due to the presence of the indole ring, which imparts additional biological activity and electronic properties. This makes it more versatile compared to similar compounds that lack the indole moiety.
Propriétés
Numéro CAS |
929825-71-8 |
|---|---|
Formule moléculaire |
C15H9N5OS |
Poids moléculaire |
307.3g/mol |
Nom IUPAC |
3-(furan-2-yl)-6-(1H-indol-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H9N5OS/c1-2-5-10-9(4-1)8-11(16-10)14-19-20-13(12-6-3-7-21-12)17-18-15(20)22-14/h1-8,16H |
Clé InChI |
RNSHTDZRXIDTNC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=NN4C(=NN=C4S3)C5=CC=CO5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(2,4-dihydroxyphenyl)methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B603833.png)

![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B603835.png)

![2-bromo-6-methoxy-4-{[(3-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B603840.png)

![2,6-ditert-butyl-4-{[(3-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B603842.png)
![1,1-Dioxidotetrahydro-3-thienyl 3-{[4-(2-pyrimidinyl)-1-piperazinyl]sulfonyl}phenyl sulfone](/img/structure/B603848.png)
![5-(3-Methylbutanoyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B603850.png)


![3-[3-(4-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1H-indole](/img/structure/B603854.png)
![2-[3-(4-chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1H-indole](/img/structure/B603855.png)
![3-[3-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1H-indole](/img/structure/B603856.png)
